(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(2R)-1-hydroxy-3-(4-nitrophenoxy)propan-2-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
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Overview
Description
1-Hydroxy-2-S-Glutathionyl-3-Para-Nitrophenoxy-Propane is a complex organic compound that belongs to the class of oligopeptides. These compounds contain a sequence of between three and ten alpha-amino acids joined by peptide bonds . This compound is notable for its involvement in various biochemical processes, particularly those involving glutathione conjugation.
Preparation Methods
The synthesis of 1-Hydroxy-2-S-Glutathionyl-3-Para-Nitrophenoxy-Propane typically involves the conjugation of reduced glutathione to hydrophobic electrophiles. One common method involves the reaction of 1-chloro-2,4-dinitrobenzene with reduced glutathione under specific conditions . The reaction conditions often include a controlled pH environment and the presence of a suitable catalyst to facilitate the conjugation process.
Chemical Reactions Analysis
1-Hydroxy-2-S-Glutathionyl-3-Para-Nitrophenoxy-Propane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions, particularly involving the nitrophenoxy group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Hydroxy-2-S-Glutathionyl-3-Para-Nitrophenoxy-Propane has several scientific research applications:
Chemistry: It is used to study glutathione conjugation and its effects on various biochemical pathways.
Biology: The compound is used to investigate the role of glutathione in cellular processes and its interaction with other biomolecules.
Medicine: Research involving this compound helps in understanding the detoxification processes in the human body and the role of glutathione in mitigating oxidative stress.
Mechanism of Action
The mechanism of action of 1-Hydroxy-2-S-Glutathionyl-3-Para-Nitrophenoxy-Propane involves its interaction with glutathione S-transferase enzymes. These enzymes facilitate the conjugation of glutathione to various electrophilic compounds, aiding in their detoxification and removal from the body. The molecular targets include hydrophobic electrophiles, and the pathways involved are primarily related to detoxification and oxidative stress response .
Comparison with Similar Compounds
1-Hydroxy-2-S-Glutathionyl-3-Para-Nitrophenoxy-Propane can be compared with other glutathione conjugates, such as:
1-Hydroxy-2-S-Glutathionyl-3-Para-Nitrophenoxy-Propane: Similar in structure but with different substituents.
Glutathione S-transferase substrates: These compounds share the common feature of glutathione conjugation but differ in their specific structures and reactivity.
The uniqueness of 1-Hydroxy-2-S-Glutathionyl-3-Para-Nitrophenoxy-Propane lies in its specific structure, which allows for unique interactions with glutathione S-transferase enzymes and its distinct biochemical properties .
Properties
Molecular Formula |
C19H26N4O10S |
---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(2R)-1-hydroxy-3-(4-nitrophenoxy)propan-2-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H26N4O10S/c20-14(19(29)30)5-6-16(25)22-15(18(28)21-7-17(26)27)10-34-13(8-24)9-33-12-3-1-11(2-4-12)23(31)32/h1-4,13-15,24H,5-10,20H2,(H,21,28)(H,22,25)(H,26,27)(H,29,30)/t13-,14+,15+/m1/s1 |
InChI Key |
YWXHXYSGHBAIBL-ILXRZTDVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC[C@@H](CO)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(CO)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
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